

Technical Guide: 2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide

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Compound of Interest

Compound Name: 2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide

Cat. No.: B15391603

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Strategic Utilization of Gem-Difluorinated Scaffolds in Lead Optimization

Executive Summary

2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide (CAS 1823834-78-1) represents a high-value fluorinated building block designed for the precise modulation of physicochemical properties in bioactive molecules.^[1] In the landscape of modern drug discovery, this compound serves as a critical "metabolic shield." By combining a sterically demanding 2,4-dimethylphenyl ring with a chemically inert gem-difluoro linker, it addresses two common failure modes in lead development: rapid benzylic oxidation and poor membrane permeability.

This guide provides an in-depth analysis of its chemical behavior, synthesis methodologies, and application logic, moving beyond basic catalog data to actionable experimental insight.

Chemical Identity & Physicochemical Profile^{[2][3][4]} ^{[5][6][7]}

The integration of the difluoromethylene (

) unit creates a unique electronic environment. Unlike a methylene (

) linker, the

group is electron-withdrawing, lowering the pKa of the adjacent amide protons and altering the hydrogen-bond donor (HBD) capability.

Property	Specification
CAS Number	1823834-78-1
IUPAC Name	2-(2,4-Dimethylphenyl)-2,2-difluoroacetamide
Molecular Formula	
Molecular Weight	199.20 g/mol
Physical State	White to off-white crystalline solid
Solubility	Soluble in DMSO, MeOH, DCM; Sparingly soluble in water
LogP (Predicted)	~2.1 (Enhanced lipophilicity vs. non-fluorinated analog)
H-Bond Donors	2 (Amide)
H-Bond Acceptors	3 (Amide O + 2 Fluorines)

Structural Analysis & Strategic Value

The Gem-Difluoro Effect

The central

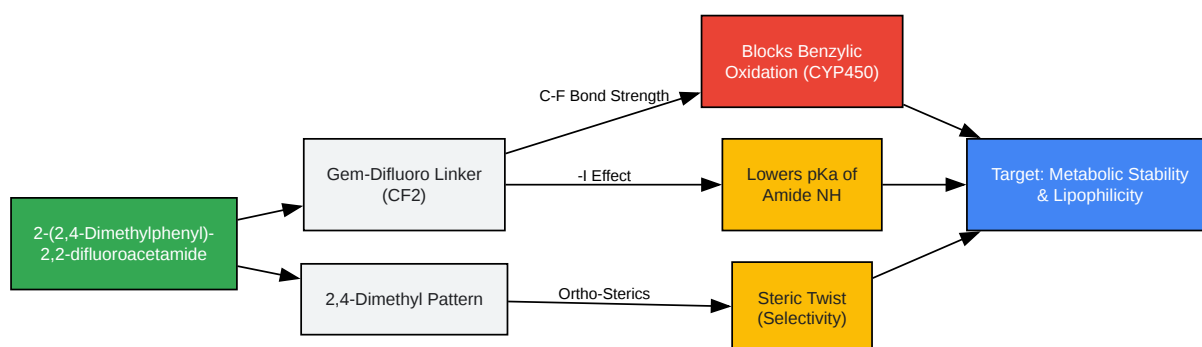
moiety is not merely a spacer; it is a functional bioisostere.[2]

- **Electronic Modulation:** The high electronegativity of fluorine pulls electron density from the amide, making the carbonyl carbon more electrophilic but the amide nitrogen less nucleophilic.

- Conformational Locking: The gauche effect and dipole-dipole repulsion between the fluorine atoms and the amide oxygen often restrict bond rotation, pre-organizing the molecule for receptor binding.
- Metabolic Blocking: The primary failure point for alkyl-phenyl drugs is often benzylic hydroxylation (CYP450 mediated). The group completely blocks this pathway.

The 2,4-Dimethylphenyl Shield

- Ortho-Methyl (C2): Introduces steric torsion, forcing the phenyl ring out of planarity with the difluoroacetamide group. This "twist" can improve selectivity by preventing flat π -stacking interactions in off-target proteins.
- Para-Methyl (C4): Blocks the para-position from oxidative metabolism, forcing metabolic clearance to slower, alternative pathways.



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Figure 1: Structural logic detailing how the specific moieties contribute to the compound's pharmacological profile.[3]

Synthesis Methodologies

While catalog availability is convenient, scale-up often requires robust in-house synthesis. The two primary routes validated for this class of compounds are Copper-Mediated Cross-Coupling (preferred for scale) and Deoxofluorination (preferred for diversity).

Protocol A: Copper-Mediated Cross-Coupling (Recommended)

This route avoids the use of hazardous fluorinating reagents (like DAST) by installing the pre-fluorinated motif directly.

Reagents:

- Substrate: 1-Iodo-2,4-dimethylbenzene
- Reagent: Ethyl bromodifluoroacetate[4]
- Catalyst: Copper powder (activated)[4]
- Solvent: DMSO[5]
- Amidation: Methanolic Ammonia ()

Step-by-Step Workflow:

- Activation: In a dry Schlenk flask, suspend Copper powder (2.5 equiv) in DMSO. Sonicate for 10 mins to activate the surface.
- Coupling: Add ethyl bromodifluoroacetate (1.2 equiv) and 1-iodo-2,4-dimethylbenzene (1.0 equiv).
- Reaction: Heat to 50-60°C under Argon for 12 hours. The reaction proceeds via a radical mechanism to form Ethyl 2-(2,4-dimethylphenyl)-2,2-difluoroacetate.
- Workup: Dilute with EtOAc, wash with dilute HCl (to remove Cu salts) and brine. Concentrate the ester intermediate.

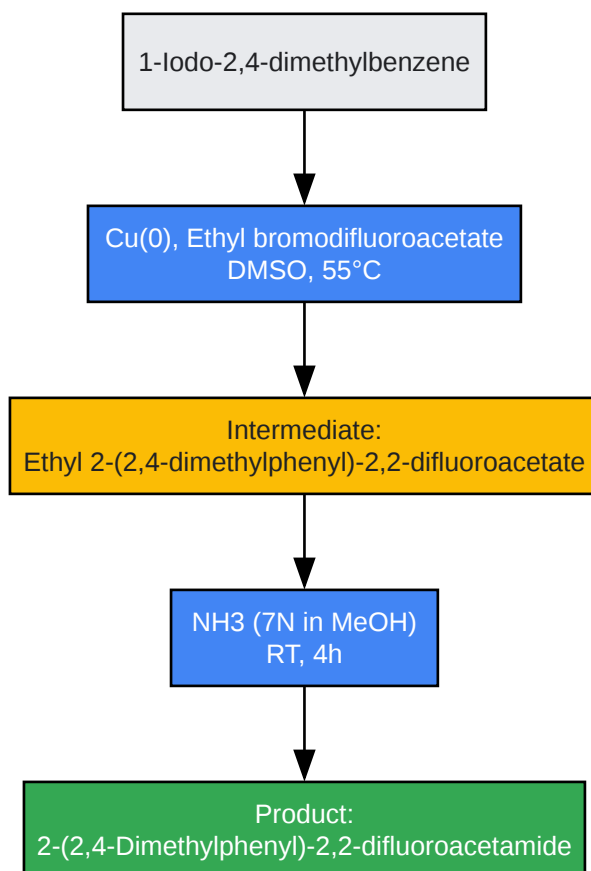
- Amidation: Dissolve the crude ester in MeOH. Cool to 0°C. Add in MeOH (excess, 10 equiv). Seal and stir at RT for 4-6 hours.
- Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc or purify via silica flash chromatography (0-40% EtOAc in Hexane).

Protocol B: Deoxofluorination (Alternative)

Used when the corresponding

-keto amide is already available.

- Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
- Condition: DCM, 0°C to RT.
- Note: This route is less preferred for the amide directly due to potential side reactions with the amide nitrogen; usually performed on the ester prior to amidation.



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Figure 2: Recommended synthetic pathway utilizing copper-mediated cross-coupling for high yield and safety.

Experimental Handling & Quality Control Solubility & Stability[11]

- Hydrolysis Resistance: The

group renders the amide bond significantly more resistant to enzymatic and chemical hydrolysis compared to non-fluorinated analogs. Standard acidic workups will not degrade the compound.

- Solvent Choice: For NMR characterization, use

rather than

if sharp amide peaks are required, as the amide protons can broaden in non-polar solvents due to quadrupole relaxation.

Characterization Standards (Self-Validation)

To ensure the integrity of the synthesized compound, verify the following spectral signatures:

- NMR: Look for a singlet (or distinct AB quartet if chiral influence exists nearby) around -100 to -110 ppm. This is diagnostic for systems.
- NMR:
 - Aromatic region: 3 protons (characteristic 1,2,4-substitution pattern).
 - Methyl groups: Two distinct singlets around 2.2–2.4 ppm.
 - Amide: Broad singlets (usually two distinct peaks) between 5.5–8.0 ppm.
- Mass Spec: Expect a parent ion

at ~200.2 m/z.

Safety & Toxicology

- Hazard Identification: Like many fluorinated acetamides, treat as a potential irritant (Skin/Eye/Respiratory).
- Specific Warning: While this specific CAS is not flagged as a highly toxic fluoroacetate derivative (which releases fluoroacetic acid in vivo), all -fluoro carbonyls should be handled with extreme caution. The gem-difluoro motif is generally more biologically stable and less toxic than monofluoroacetates, but standard PPE (gloves, fume hood) is mandatory.
- Waste Disposal: Do not mix with strong bases at high temperatures in waste streams to avoid potential defluorination or exothermic decomposition.

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